3-Bromo-6-methoxypyrazolo[1,5-b]pyridazine
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Overview
Description
3-Bromo-6-methoxypyrazolo[1,5-b]pyridazine: is a heterocyclic compound with the molecular formula C7H6BrN3O and a molecular weight of 228.05 g/mol . This compound is characterized by the presence of a bromine atom at the 3rd position and a methoxy group at the 6th position on the pyrazolo[1,5-b]pyridazine ring system . It is a solid at room temperature and is typically stored in a refrigerator to maintain its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-methoxypyrazolo[1,5-b]pyridazine typically involves the bromination of a suitable pyrazolo[1,5-b]pyridazine precursor followed by methoxylation.
Industrial Production Methods: it is likely that large-scale synthesis follows similar routes as laboratory methods, with optimizations for yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-6-methoxypyrazolo[1,5-b]pyridazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced, depending on the reagents and conditions used.
Methoxylation and Demethoxylation: The methoxy group can be introduced or removed under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and halides.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyrazolo[1,5-b]pyridazines, while oxidation and reduction reactions can lead to different oxidation states of the compound .
Scientific Research Applications
3-Bromo-6-methoxypyrazolo[1,5-b]pyridazine has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Bromo-6-methoxypyrazolo[1,5-b]pyridazine is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its application. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
3-Bromo-6-methoxypyrazolo[1,5-a]pyrimidine: Similar in structure but with a pyrimidine ring instead of a pyridazine ring.
3-Bromo-6-chloroimidazo[1,2-b]pyridazine: Contains a chloro group instead of a methoxy group.
Uniqueness: 3-Bromo-6-methoxypyrazolo[1,5-b]pyridazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group and bromine atom confer unique reactivity and potential biological activity compared to similar compounds .
Properties
IUPAC Name |
3-bromo-6-methoxypyrazolo[1,5-b]pyridazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3O/c1-12-7-3-2-6-5(8)4-9-11(6)10-7/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQYHNHRYFCMGSI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN2C(=C(C=N2)Br)C=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10677540 |
Source
|
Record name | 3-Bromo-6-methoxypyrazolo[1,5-b]pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10677540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1246552-73-7 |
Source
|
Record name | 3-Bromo-6-methoxypyrazolo[1,5-b]pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10677540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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